Curcumadione
Overview
Description
Curcumadione is a sesquiterpenoid compound derived from the rhizomes of Curcuma species, particularly Curcuma comosa . It is known for its unique chemical structure and potential pharmacological properties. This compound has garnered interest due to its presence in traditional medicine and its potential therapeutic applications.
Scientific Research Applications
Chemistry: Curcumadione is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
Target of Action
Curcumadione, also known as curcumin, is a highly pleiotropic molecule that exhibits antibacterial, anti-inflammatory, hypoglycemic, antioxidant, wound-healing, and antimicrobial activities . It has been investigated for the treatment and supportive care of various clinical conditions including proteinuria, breast cancer, multiple myeloma, depression, and Non-Small Cell Lung Cancer (NSCLC) .
Mode of Action
This compound acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signaling molecules .
Biochemical Pathways
The pathway to curcuminoids, which includes this compound, utilizes two cinnamoyl CoAs and one malonyl CoA . Hydroxy- and methoxy-functional groups on the aromatic rings are introduced after the formation of the curcuminoid skeleton .
Pharmacokinetics
Despite proven efficacy against numerous experimental models, poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination have been shown to limit the therapeutic efficacy of this compound .
Result of Action
Intravenous application of this compound to rats resulted in an increase in bile flow by 80 and 120% . In the rat model of inflammation, this compound was shown to inhibit edema formation . In nude mice that had been injected subcutaneously with prostate cancer cells, administration of this compound caused a marked decrease in the extent of cell proliferation, a significant increase of apoptosis, and micro-vessel density .
Action Environment
The stability of this compound against degradation, its bioaccessibility in the gastrointestinal (GI) tract, and its controlled release at various locations can be enhanced based on changes in environmental conditions . Various nanoparticles prepared from minerals, proteins, and polysaccharides show potential for stabilizing the this compound-loaded emulsions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Curcumadione can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires specific catalysts and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the rhizomes of Curcuma species. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Curcumadione undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized sesquiterpenoids, while reduction can produce reduced sesquiterpenoid derivatives .
Comparison with Similar Compounds
Curcumin: A well-known curcuminoid with anti-inflammatory and antioxidant properties.
Curdione: Another sesquiterpenoid with potential anti-cancer effects.
Germacrone: A sesquiterpenoid with various pharmacological activities
Properties
IUPAC Name |
6-methyl-5-(3-oxobutyl)-2-propan-2-ylidenecyclohept-4-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)14-8-7-13(6-5-12(4)16)11(3)9-15(14)17/h7,11H,5-6,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUVBGKPYDWLJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(=C(C)C)CC=C1CCC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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